N-Hexylhexanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hexylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-5-7-9-11-13-12(14)10-8-6-4-2/h3-11H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIYVUVMRSSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145432 | |
| Record name | N-Hexylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-29-6 | |
| Record name | NSC 74558 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC74558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Preparation Methodologies of N Hexylhexanamide
Established Synthetic Routes for N-Hexylhexanamide
Amidation via Acyl Chlorides and Amines
A common and direct method for synthesizing amides, including this compound, is the reaction between an acyl chloride and an amine. In this specific case, hexanoyl chloride reacts with hexylamine (B90201). This reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophilic nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of hexanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and forming the amide bond.
The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the amine reactant, thereby reducing its nucleophilicity and potentially hindering the reaction. To counteract this, a base is typically included in the reaction mixture. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) (Et₃N) or pyridine, or an excess of the reacting amine itself. These bases act as acid scavengers, neutralizing the HCl and driving the equilibrium towards product formation. The reaction is usually performed in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297), and often proceeds efficiently at room temperature over a period of 8 to 16 hours. fishersci.itchemguide.co.uklibretexts.org
Catalytic Amidation Approaches
Beyond the acyl chloride route, catalytic methods offer alternative pathways for the synthesis of this compound, often employing milder conditions or different starting materials.
Enzymatic Catalysis: One significant catalytic approach involves the use of enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), to catalyze the direct amidation of carboxylic acids with amines. In the synthesis of this compound, hexanoic acid can be reacted with hexylamine in the presence of CAL-B. This method is particularly advantageous as it can be performed under solvent-free conditions, promoting sustainability. Optimal conditions typically involve moderate temperatures ranging from 60 °C to 90 °C, with reaction times of 16 to 20 hours, consistently yielding this compound in quantitative amounts. researchgate.net
Chemical Catalysis: Chemical catalysts can also facilitate amide formation, particularly through the amidation of esters. For instance, base catalysts like sodium methoxide (B1231860) can be employed to promote the reaction between hexanoic acid esters and hexylamine. These reactions are often conducted in solvents such as toluene (B28343) at temperatures around 50 °C or 70 °C. rsc.org
Optimization of Synthetic Parameters for this compound Production
The efficiency and yield of this compound synthesis can be significantly influenced by optimizing various reaction parameters, including the choice of catalyst, reaction temperature, duration, and solvent.
Influence of Catalytic Systems on Reaction Efficiency
The selection of a catalytic system is paramount for achieving high efficiency in amide synthesis. Enzymatic catalysts like CAL-B are highly effective, promoting the reaction under mild, solvent-free conditions and delivering quantitative yields, which aligns with green chemistry principles. researchgate.net For the acyl chloride route, the inclusion of a base, such as triethylamine, is critical. This base neutralizes the hydrogen chloride byproduct, thereby preventing amine protonation and ensuring the reaction proceeds to completion. fishersci.itchemguide.co.uk Chemical catalysts like sodium methoxide can also be effective for ester amidation, although specific optimization data for this compound using this catalyst are less detailed in the literature. rsc.org
Effects of Reaction Temperature and Duration
Optimizing reaction temperature and duration is crucial for maximizing the yield of this compound while minimizing the formation of unwanted byproducts.
Enzymatic Synthesis (CAL-B): This method achieves quantitative yields when conducted at temperatures between 60 °C and 90 °C over a reaction time of 16 to 20 hours. researchgate.net
Acyl Chloride Route: This pathway typically operates efficiently at room temperature, with reaction durations of 8 to 16 hours generally sufficient for complete conversion. fishersci.it
Ester Amidation (Sodium Methoxide): Temperatures around 50 °C or 70 °C are employed for periodic reaction times to facilitate the amidation process. rsc.org
Solvent Selection and its Impact on Synthesis
Solvent-Free Systems: The enzymatic synthesis using CAL-B is notably effective when carried out in a solvent-free environment, offering a more sustainable and environmentally friendly approach. researchgate.net
Aprotic Solvents: For reactions involving acyl chlorides, common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are frequently utilized. These solvents help dissolve the reactants and facilitate the reaction between hexanoyl chloride and hexylamine. fishersci.itchemguide.co.uklibretexts.org
Toluene: This aromatic solvent is employed in ester amidation reactions catalyzed by sodium methoxide. rsc.org
Synthesis from 1-Bromopentane (B41390) and Sodium Cyanide
A multi-step synthesis can also be devised starting from simpler precursors. One such route involves converting 1-bromopentane and sodium cyanide into this compound. This pathway typically includes the formation of 1-pentanenitrile from 1-bromopentane and sodium cyanide via nucleophilic substitution. The nitrile is then hydrolyzed under acidic conditions to yield hexanoic acid. Finally, hexanoic acid is converted to hexanoyl chloride and then reacted with hexylamine to form this compound askfilo.com.
Reaction Sequence:
1-Bromopentane + NaCN → 1-Pentanenitrile + NaBr
1-Pentanenitrile + H₂O (acidic conditions) → Hexanoic Acid + NH₃
Hexanoic Acid + SOCl₂ → Hexanoyl Chloride
Hexanoyl Chloride + Hexylamine → this compound
Ammonolytic Hydrogenation of Polyamides
This compound has also been utilized as a model compound in studies concerning the depolymerization of polyamides. In this context, it can be subjected to ammonolytic hydrogenation. This process involves breaking the amide bond using ammonia (B1221849) and hydrogen in the presence of a catalyst. Research has shown that this compound can be depolymerized under specific catalytic conditions, yielding hexanamide (B146200) and hexylamine figshare.comacs.orgacs.org.
Catalytic Amidation of Esters
Amidation can also be achieved by reacting esters with amines. For instance, the catalytic amidation of esters with amines using sodium methoxide as a catalyst in toluene at 50 °C has been reported for various amide syntheses. While specific details for this compound via this route were not explicitly detailed in the provided snippets, the general methodology is applicable rsc.org.
Spectroscopic Characterization in Academic Studies of N Hexylhexanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For N-Hexylhexanamide, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm its synthesis and elucidate its structural details.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) is instrumental in verifying the structure of this compound by identifying the various proton environments within the molecule. In a study utilizing a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound displayed distinct signals corresponding to different proton groups. nih.gov A broad singlet observed at approximately 5.54 ppm is characteristic of the amide proton (N-H). nih.gov The protons on the carbon adjacent to the nitrogen (NH-CH₂) appear as a quartet around 3.24-3.19 ppm. nih.gov The protons on the carbon adjacent to the carbonyl group (CO-CH₂) show a triplet at about 2.15-2.11 ppm. nih.gov The methylene (B1212753) (CH₂) protons in the hexyl and hexanoyl chains present as a multiplet in the range of 1.25-1.65 ppm, while the terminal methyl (CH₃) protons of both hexyl groups appear as a multiplet around 0.89-0.85 ppm. nih.gov
Another study, using a 300 MHz spectrometer, reported similar findings, with the amide proton appearing as a broad singlet at 5.44 ppm. rsc.org These consistent observations across different studies confirm the successful synthesis and structural integrity of this compound.
¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |
|---|---|---|---|
| N-H | 5.54 | Singlet | nih.gov |
| NH-CH₂ | 3.24-3.19 | Quartet | nih.gov |
| CO-CH₂ | 2.15-2.11 | Triplet | nih.gov |
| Methylene (CH₂) | 1.65-1.57 | Multiplet | nih.gov |
| Methylene (CH₂) | 1.50-1.43 | Multiplet | nih.gov |
| Methylene (CH₂) | 1.31-1.25 | Multiplet | nih.gov |
| Methyl (CH₃) | 0.89-0.85 | Multiplet | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation
Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. A key signal in the ¹³C NMR spectrum of amides is the carbonyl carbon (C=O), which for this compound, appears downfield due to the deshielding effect of the electronegative oxygen atom. The various methylene (CH₂) and methyl (CH₃) carbons of the hexyl and hexanoyl chains resonate at distinct upfield positions. The broad range of chemical shifts in ¹³C NMR allows for clear resolution of the different carbon atoms within the molecule, providing unambiguous structural elucidation. oregonstate.edu
In Situ NMR for Reaction Monitoring
The application of in situ NMR spectroscopy has been pivotal in monitoring the progress of chemical reactions in real-time. researchgate.netresearchgate.net This technique allows for the observation of the formation of intermediates and products as the reaction proceeds. researchgate.net In the context of amide synthesis, in situ NMR can be employed to track the conversion of reactants, such as a carboxylic acid and an amine, into the this compound product. rsc.orgacs.orgnih.gov By acquiring NMR spectra at various time points during the reaction, researchers can gain insights into the reaction kinetics and mechanism, observing the appearance of product peaks and the disappearance of reactant signals. This real-time analysis is crucial for optimizing reaction conditions and understanding the underlying chemical transformations. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.
Vibrational Analysis of Amide Functional Groups
In the characterization of this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the amide functional group. rsc.org The IR spectrum of this compound, recorded in a chloroform solution, shows a prominent absorption band around 1667 cm⁻¹, which is attributed to the C=O stretching vibration, commonly referred to as the Amide I band. rsc.org Another significant band, the Amide II band, which arises from N-H bending and C-N stretching vibrations, is observed around 1551 cm⁻¹. rsc.org The N-H stretching vibration itself appears as a distinct band in the region of 3310 cm⁻¹. rsc.org Additionally, the C-H stretching vibrations of the hexyl chains are observed around 2936 and 2862 cm⁻¹. rsc.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule. libretexts.org
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3310 | rsc.org |
| C-H Stretch | 2936, 2862 | rsc.org |
| C=O Stretch (Amide I) | 1667 | rsc.org |
| N-H Bend (Amide II) | 1551 | rsc.org |
Investigation of Hydrogen Bonding Association in this compound Systems
IR spectroscopy is also a valuable tool for studying intermolecular interactions, such as hydrogen bonding, in amide systems. researchgate.net In studies of N-substituted amides like this compound, the position and shape of the N-H stretching band can provide information about the extent of self-association through hydrogen bonding. researchgate.net In a non-polar solvent, this compound can exist as both isolated (free) molecules and self-associated species, where the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of another. This association leads to a broadening and a shift to lower frequency of the N-H stretching band compared to the sharp band of the free N-H group. By analyzing these spectral changes, researchers can investigate the thermodynamics and structural aspects of hydrogen bond formation in this compound systems. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the study of this compound, it is instrumental for determining its molecular weight and elucidating its structure through fragmentation analysis.
The molecular weight of a compound is a fundamental piece of information obtained from a mass spectrum. For this compound, the molecular ion peak (M+) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can provide an exact mass, distinguishing it from other compounds with the same nominal mass. libretexts.org The computed molecular weight for this compound is approximately 199.33 g/mol . nih.govalfa-chemistry.comnist.gov
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₅NO | PubChem nih.gov |
| Molecular Weight | 199.33 g/mol | PubChem nih.gov |
Electron impact (EI) ionization, a common method used in mass spectrometry, involves bombarding the sample with high-energy electrons. rsc.org This process not only ionizes the molecule but also causes it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For amides, fragmentation is predictable. A common fragmentation pathway is the McLafferty rearrangement, particularly for primary amides. libretexts.orguou.ac.in Another significant fragmentation process is alpha-cleavage, which involves the breaking of a bond adjacent to a heteroatom like nitrogen. uou.ac.in In the case of this compound, fragmentation is expected to occur at the bonds adjacent to the carbonyl group and the nitrogen atom.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Fragmentation Process | Description | Resulting m/z |
|---|---|---|
| Alpha-cleavage | Loss of a pentyl radical (C₅H₁₁) from the acyl side. | 114 |
| Alpha-cleavage | Loss of a pentyl radical (C₅H₁₁) from the N-alkyl side. | 128 |
| McLafferty-type Rearrangement | Transfer of a gamma-hydrogen followed by cleavage, leading to the formation of a stable resonance-stabilized ion. | 101 |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bibliotekanauki.pl It is exceptionally useful for identifying individual components within a mixture. phcogj.comresearchgate.net In the context of chemical reactions involving this compound, GC-MS can be used to separate and identify the starting material, products, and any byproducts, thus confirming the outcome of a synthesis or transformation.
The sample is first vaporized and passed through a long capillary column (the GC component), where different compounds are separated based on their boiling points and interactions with the column's stationary phase. researchgate.net As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for it. By comparing the retention time (the time it takes for a compound to pass through the GC column) and the mass spectrum of an unknown compound to those of a known standard or a library database (like the NIST Mass Spectrometry Data Center), its identity can be confirmed. nih.govbibliotekanauki.pl The Kovats retention index is a standardized measure used for this purpose. nih.gov
Table 3: Experimental GC Data for this compound
| Parameter | Value | Column Type | Source |
|---|
Advanced Spectroscopic Techniques for Mechanistic Insights
To understand the detailed step-by-step mechanism of chemical reactions, more advanced spectroscopic techniques are required. These methods can often detect short-lived, reactive intermediates that are key to the reaction pathway but are invisible to conventional analytical methods. ethz.ch
Operando Photoelectron Photoionization Coincidence (PEPICO) spectroscopy is a state-of-the-art technique used to study reaction mechanisms under actual operating conditions. acs.org It combines mass spectrometry with photoelectron spectroscopy, allowing for the isomer-selective detection of molecules in the gas phase. ethz.ch This is particularly valuable in heterogeneous catalysis, where it can identify reactive intermediates desorbing from a catalyst surface. acs.org
While no specific operando PEPICO studies on this compound were found, research on analogous secondary amides, such as N-ethylpropionamide, demonstrates the power of this technique for understanding amide transformations like hydrogenation. researchgate.netmatilda.science In a study of N-ethylpropionamide hydrogenation over a Platinum/Ceria (Pt/CeO₂) catalyst, operando PEPICO was used to elucidate the distinct roles of the metal and the support material. researchgate.net
The key findings from such a study, which would be applicable to understanding similar transformations of this compound, include:
Low-Temperature Pathway: At temperatures below 150 °C, the platinum (Pt) nanoparticles are active for the direct hydrogenation of the amide to the corresponding amine with high selectivity. researchgate.net
High-Temperature Pathway: At higher temperatures, the ceria (CeO₂) support becomes active, leading to different products, such as ethylamine (B1201723) and propanal, but is also prone to deactivation through coking. researchgate.net
Mechanistic Insight: The technique provides direct evidence for the reaction pathways and helps identify how factors like temperature and catalyst composition influence product selectivity, for instance by showing that Pt can also catalyze the undesirable hydrogenolysis of the amine products at higher temperatures. researchgate.netmatilda.science
This level of mechanistic detail, distinguishing between surface-confined reactions and gas-phase chemistry, is crucial for designing more efficient and selective catalysts for amide transformations. acs.org
Table 4: Summary of Operando PEPICO Findings for N-ethylpropionamide Hydrogenation
| Catalyst Component | Active Temperature Range | Observed Products | Mechanistic Role | Source |
|---|---|---|---|---|
| Pt Nanoparticles | < 150 °C | Amines (High Selectivity) | Active for amide hydrogenation | researchgate.net |
| CeO₂ Support | > 150 °C | Ethylamine, Propanal | Active for amide conversion, but prone to coking | researchgate.net |
Reaction Chemistry and Mechanistic Investigations Involving N Hexylhexanamide
Hydrogenolysis of N-Hexylhexanamide
Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. libretexts.org In the context of this compound, this reaction targets the amide bond, leading to the formation of smaller, more valuable chemical compounds. The efficiency and selectivity of this process are highly dependent on the catalyst employed.
Heterogeneous Catalysis for Amide Bond Cleavage.researchgate.netnih.govresearchgate.net
The transformation of this compound through hydrogenolysis is effectively achieved using heterogeneous catalysts, particularly metal nanoparticles supported on various materials. nih.govresearchgate.net These solid catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. The choice of both the metal and the support material plays a critical role in the catalyst's activity and the distribution of products. nih.gov
Ceria (CeO₂) has emerged as a highly effective support material for metal nanoparticles in the hydrogenolysis of this compound. researchgate.netresearchgate.net Its unique redox properties and ability to interact with the amide group contribute to the catalytic activity. researchgate.net Studies have investigated a range of platinum-group metals supported on ceria, revealing distinct catalytic behaviors.
Under reaction conditions of 325 °C and 50 bar of H₂ for 5 hours, these catalysts have shown varying degrees of conversion and product selectivity. researchgate.netresearchgate.net Ruthenium supported on ceria (Ru/CeO₂) was identified as the most active catalyst, achieving complete conversion of this compound. nih.gov In contrast, platinum on ceria (Pt/CeO₂) demonstrated high selectivity towards the formation of n-hexane. nih.gov The catalytic activity of the different metal/ceria catalysts follows the trend: Ru > Pt > Rh > Ir > Pd. researchgate.net
Product Distribution from the Hydrogenolysis of this compound with M/CeO₂ Catalysts
| Catalyst | This compound Conversion (%) | n-Hexane Yield (%) | Methane (B114726) Yield (%) | n-Pentane Yield (%) | Other Alkanes Yield (%) |
|---|---|---|---|---|---|
| Ru/CeO₂ | 100 | 1 | 76 | 13 | 10 |
| Pt/CeO₂ | 95 | 82 | 4 | 2 | 7 |
| Rh/CeO₂ | 78 | 15 | 35 | 11 | 17 |
| Pd/CeO₂ | 25 | 10 | 5 | 2 | 8 |
| Ir/CeO₂ | 45 | 20 | 12 | 5 | 8 |
Reaction conditions: 250 mg this compound, 25 mg catalyst (0.5 wt% metal), 50 bar H₂, 325 °C, 5 h. Data compiled from multiple sources. researchgate.netresearchgate.net
Carbon is another widely used support material for heterogeneous catalysts. When comparing the performance of ceria-supported catalysts to their carbon-supported counterparts, significant differences in activity and selectivity are observed.
For instance, under identical reaction conditions, Ru/C resulted in a substantially lower methane yield (12%) compared to Ru/CeO₂ (72%). nih.gov Similarly, Pt/C produced a lower yield of n-hexane (36%) compared to Pt/CeO₂ (82%). nih.gov This suggests a strong influence of the support material on the catalytic outcome. However, when the reaction time was extended to 24 hours, the product selectivity of the carbon-supported catalysts began to approach that of the ceria-supported ones, indicating that the selectivity for C-C bond cleavage is an intrinsic property of the metal nanoparticles themselves. nih.gov
Comparison of Ceria and Carbon Supported Catalysts for this compound Hydrogenolysis
| Catalyst | Support | This compound Conversion (%) | n-Hexane Yield (%) | Methane Yield (%) |
|---|---|---|---|---|
| Ru | CeO₂ | 100 | 1 | 72 |
| Ru | C | Not specified | Not specified | 12 |
| Pt | CeO₂ | 95 | 82 | 4 |
| Pt | C | Not specified | 36 | Not specified |
Reaction conditions: 250 mg this compound, 25 mg catalyst (0.5 wt% metal), 50 bar H₂, 325 °C, 5 h. Data compiled from multiple sources. nih.govacs.org
Reaction Pathways and Intermediates in Hydrogenolysis
The mechanism of this compound hydrogenolysis over heterogeneous catalysts involves a series of complex steps, including initial bond cleavages and the formation of transient intermediates.
The prevailing reaction pathway for the hydrogenolysis of amides over most heterogeneous catalysts is believed to commence with the cleavage of the carbon-oxygen (C-O) bond. researchgate.netresearchgate.net This initial step is favored over the cleavage of the carbon-nitrogen (C-N) bond. The absence of oxygen-containing products in the final product distribution supports this proposed mechanism. researchgate.netresearchgate.net Following the initial C-O scission, subsequent C-N and C-C bond hydrogenolysis can occur, leading to the formation of various alkane products. researchgate.netresearchgate.net The specific metal used in the catalyst influences the propensity for C-C versus C-N bond cleavage, which in turn dictates the final product distribution. nih.gov For example, Ru/CeO₂ is highly active in C-C bond cleavage, leading to high methane yields, whereas Pt/CeO₂ is less active in this regard, resulting in higher yields of larger hydrocarbons like n-hexane. nih.gov
Consecutive C-C Hydrogenolysis and Product Formation
The hydrogenolysis of this compound proceeds through a sequence of bond cleavages. The reaction pathway is generally accepted to start with the cleavage of the C-O bond, followed by the C-N bond, and finally the C-C bonds. researchgate.netresearchgate.net The initial C-O cleavage is thought to occur via a hemiaminal intermediate. researchgate.net The absence of oxygen-containing products in the final distribution supports this proposed mechanism. researchgate.net
The nature of the metallic catalyst profoundly influences the final products of the reaction. For instance, a Ruthenium-on-Ceria (Ru/CeO₂) catalyst is highly active in C-C bond hydrogenolysis, leading to the primary product being methane. researchgate.netnih.gov In contrast, a Platinum-on-Ceria (Pt/CeO₂) catalyst is less effective at cleaving C-C bonds, and therefore, the main product of the hydrogenolysis of this compound is n-hexane, preserving the carbon backbone of the original molecule. researchgate.netnih.gov The reaction also produces ammonia (B1221849) and water. researchgate.net
Kinetic and Parametric Studies of this compound Hydrogenolysis
Temperature and Time Dependence of Conversion and Selectivity
The conversion of this compound and the selectivity of the products are significantly influenced by reaction temperature and time. nih.gov
For a Pt/CeO₂ catalyst, the reaction temperature has a more pronounced effect on C-O and C-N hydrogenolysis. nih.gov At 250 °C, the conversion is low (24%), but it significantly increases to 99% at 325 °C, with a corresponding high yield of n-hexane (89%). nih.gov Further increasing the temperature to 350 °C promotes some C-C hydrogenolysis, causing a slight decrease in n-hexane yield and an increase in methane and n-pentane yields. nih.gov
Time Dependence: Kinetic studies performed at 325 °C demonstrate that the Ru/CeO₂ catalyst exhibits a faster conversion rate compared to the Pt/CeO₂ catalyst. nih.gov The Ru/CeO₂ catalyst can achieve 95% conversion of this compound into alkane products within the first hour, highlighting its strong hydrogenolysis activity. nih.gov
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Major Product(s) | Major Product Yield (%) |
|---|---|---|---|---|---|
| Ru/CeO₂ | 250 | 5 | - | Higher-order alkanes | - |
| Ru/CeO₂ | 325 | 1 | 95 | Methane | - |
| Ru/CeO₂ | 350 | 5 | >99 | Methane | 98 |
| Pt/CeO₂ | 250 | 5 | 24 | n-Hexane | - |
| Pt/CeO₂ | 325 | 5 | 99 | n-Hexane | 89 |
| Pt/CeO₂ | 350 | 5 | >99 | n-Hexane, Methane, n-Pentane | Slightly decreased n-hexane |
Influence of Hydrogen Pressure and Catalyst Loading
Hydrogen Pressure: The hydrogen pressure is a critical parameter in the hydrogenolysis of this compound. Research has shown that there is an optimal pressure for this reaction. nih.gov For both Ru/CeO₂ and Pt/CeO₂ catalysts, the optimal hydrogen pressure was determined to be 50 bar. nih.gov Pressures that are too low can reduce the reaction rate, while excessively high pressures can lead to saturation of the catalyst's active sites, both resulting in lower conversion rates. nih.gov Reactions conducted at 25 bar and 75 bar showed lower conversion compared to those at 50 bar. nih.gov
Catalyst Loading: The catalyst loading used in the reported studies for this compound hydrogenolysis was typically 25 mg of catalyst (with 0.5 wt% of metal) for 250 mg of this compound. researchgate.netnih.gov While detailed studies on the specific influence of varying the catalyst loading were not the primary focus of the cited research, this ratio was used to achieve the reported high conversion rates. researchgate.netnih.gov
Effect of Catalyst Support Material on Reactivity and Selectivity
The choice of support material for the metal catalyst has a significant impact on the reactivity and selectivity of this compound hydrogenolysis. nih.gov
A comparative study using Ru nanoparticles supported on various materials including ceria (CeO₂), alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂) found that Ru/CeO₂ exhibited the highest hydrogenolysis activity. nih.gov This enhanced performance is attributed to potential synergistic interactions between the Lewis acidic sites on the ceria support and the Ru active sites, as well as ceria's ability to facilitate the rapid desorption of ammonia, which can otherwise poison the noble metal sites. nih.gov
When comparing ceria-supported catalysts with carbon-supported catalysts (M/C, where M = Ru or Pt), the ceria-supported versions demonstrated superior performance under the same reaction conditions (325 °C, 50 bar H₂, 5 h). nih.gov For instance, Ru/C resulted in a significantly lower methane yield (12%) compared to Ru/CeO₂ (72%). nih.gov Similarly, Pt/C produced a lower n-hexane yield (36%) compared to Pt/CeO₂ (82%). nih.gov It was noted, however, that when the reaction time was extended to 24 hours, the product selectivity of the carbon-supported catalysts began to approach that of the ceria-supported catalysts. nih.gov
| Catalyst | Support | Major Product | Yield (%) |
|---|---|---|---|
| Ru | CeO₂ | Methane | 72 |
| Ru | C | Methane | 12 |
| Pt | CeO₂ | n-Hexane | 82 |
| Pt | C | n-Hexane | 36 |
Ammonolysis of this compound
The ammonolysis of this compound represents an alternative reaction pathway, cleaving the amide bond through the action of ammonia. kuleuven.be This reaction is typically an equilibrium process. kuleuven.be
Catalytic Systems for Amide Ammonolysis (e.g., Nb₂O₅, RuWOₓ/MgAl₂O₄)
Heterogeneous catalysts have been developed to facilitate the ammonolysis of secondary amides like this compound. Niobium pentoxide (Nb₂O₅) has been identified as an effective catalyst for this purpose. kuleuven.belivescience.io The reaction is typically carried out at a relatively low temperature of 200°C in a solvent such as cyclopentyl methyl ether (CPME). kuleuven.be
In the Nb₂O₅-catalyzed ammonolysis of this compound, the initial products are hexylamine (B90201) and hexanamide (B146200). kuleuven.be The hexanamide can then undergo a consecutive dehydration reaction to form hexanenitrile. kuleuven.be
To drive the reaction to completion, the ammonolysis process can be coupled with a hydrogenation step. kuleuven.be For this, a dual catalytic system is employed, combining the Nb₂O₅ ammonolysis catalyst with a hydrogenation catalyst like RuWOₓ/MgAl₂O₄. kuleuven.beacs.org This bifunctional system converts the primary amide and nitrile intermediates into primary amines, thereby shifting the equilibrium of the initial ammonolysis reaction and leading to complete conversion of the this compound. kuleuven.be Using this combined system, high conversions (97%) have been achieved, yielding primarily hexylamine and dihexylamine. kuleuven.be
Reaction Equilibrium and Product Distribution in Ammonolysis of Secondary Amides
The ammonolysis of this compound is an equilibrium-limited reaction. kuleuven.be In a study conducted at 200°C in cyclopentyl methyl ether (CPME) with ammonia and hydrogen pressure, the reaction reached equilibrium after 24 hours. kuleuven.be The resulting product mixture contained a significant amount of the unreacted starting material, highlighting the reversible nature of the reaction. kuleuven.be
The equilibrium is influenced by the subsequent reactions of the primary amide formed, which can undergo dehydration to a nitrile. livescience.io The distribution of products at equilibrium is a key consideration for developing efficient depolymerization processes. kuleuven.be
Table 1: Equilibrium Product Distribution in the Ammonolysis of this compound kuleuven.be
| Compound | Carbon Yield (%) |
|---|---|
| This compound | 54 |
| Hexylamine | 23 |
| Hexanenitrile | 18 |
| Hexanamide | 5 |
Reaction conditions: 200°C, 6 bar NH3, 1 bar H2, in CPME, 24 h reaction time. kuleuven.be
Impact of Reaction Conditions (Temperature, Ammonia Pressure, Solvent) on Ammonolysis
The efficiency of this compound ammonolysis is significantly influenced by reaction parameters such as temperature, ammonia pressure, and the choice of solvent.
Temperature : Increasing the reaction temperature enhances both the reaction rate and the equilibrium conversion. kuleuven.belivescience.io This is attributed to the endothermic nature of the ammonolysis and subsequent dehydration reactions. kuleuven.be However, temperatures above 230°C can lead to the degradation of solvents like CPME. kuleuven.be
Ammonia Pressure : Higher ammonia pressures lead to increased reaction rates and higher equilibrium conversions. livescience.io
Solvent : Cyclopentyl methyl ether (CPME) has been identified as a suitable "green" solvent for the ammonolysis of this compound. kuleuven.belivescience.io
Coupling Ammonolysis with Hydrogenation Processes for Complete Depolymerization
To overcome the equilibrium limitations of ammonolysis and achieve complete conversion of this compound, the reaction can be coupled with a hydrogenation process. kuleuven.befigshare.comacs.org This bicatalytic system typically involves an ammonolysis catalyst and a hydrogenation catalyst. kuleuven.be
In this coupled process, the primary amide and nitrile intermediates formed during ammonolysis are irreversibly hydrogenated to amines. kuleuven.be This continuous removal of products shifts the ammonolysis equilibrium towards completion, enabling the full depolymerization of the secondary amide. kuleuven.beacs.org A combination of Nb₂O₅ as the ammonolysis catalyst and a RuWOₓ/MgAl₂O₄ catalyst for hydrogenation has proven effective. kuleuven.belivescience.io
Under optimized conditions (200°C, 6 bar NH₃, 50 bar H₂ in CPME), this compound can be completely converted. kuleuven.belivescience.io The primary products are hexylamine and dihexylamine, formed through the hydrogenation of intermediates and subsequent condensation reactions. kuleuven.be
Table 2: Product Yields in the Coupled Ammonolysis-Hydrogenation of this compound kuleuven.be
| Product | Carbon Yield (%) |
|---|---|
| Hexylamine | 74 |
| Dihexylamine | 20 |
Reaction conditions: this compound (1 mmol), 0.3 g Nb₂O₅, 0.05 g RuWOₓ/MgAl₂O₄, 200°C, 6 bar NH₃, 50 bar H₂, in CPME. kuleuven.be
Transamidation Reactions of this compound
Transamidation offers an alternative pathway for modifying amide structures.
A novel transamidation reaction has been described between this compound and aromatic nitriles, performed in the molten state (bulk condensation) without a solvent. kpi.ua This reaction leads to the formation of an aromatic amide and an aliphatic nitrile. kpi.ua The optimal conditions for this transformation were found to be 300°C for 2 hours. kpi.ua
The transamidation reaction between this compound and aromatic nitriles, also termed nitrilolysis, requires a catalyst to proceed efficiently. kpi.ua While various Lewis and sulfonic acids result in low yields, polyphosphoric acid (PPA) at a concentration of 1 wt% has been identified as an effective catalyst. kpi.ua The use of PPA avoids the formation of carboxylic acid byproducts that can occur with other catalysts. kpi.ua The catalytic activity of PPA is crucial for driving the reaction towards the desired products. kpi.ua
The mechanism of the PPA-catalyzed transamidation between this compound and an aromatic nitrile is thought to involve several steps. kpi.ua NMR studies suggest the initial formation of a complex between the aromatic nitrile and PPA. kpi.ua This is followed by the PPA-catalyzed hydrolysis of the aromatic nitrile to an aromatic amide, using trace amounts of water. kpi.ua The newly formed aromatic amide then undergoes amidolysis with this compound. Finally, the resulting aliphatic primary amide (hexanamide) is dehydrated by PPA to form the aliphatic nitrile, regenerating the water required for the initial hydrolysis step. kpi.ua This proposed cycle highlights the dual role of PPA as both a hydrolysis and a dehydration agent, which is key to displacing the reaction equilibrium. kpi.ua
Selective Hydrogenation of Amides to Amines
The conversion of amides to amines via catalytic hydrogenation is a significant chemical transformation, offering a more environmentally benign alternative to stoichiometric reductants. researchgate.netresearchgate.netacs.org This process typically involves the reaction of the amide with molecular hydrogen (H₂) in the presence of a catalyst. acsgcipr.org The general mechanism is believed to proceed through the formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium species that is subsequently hydrogenated to the amine product. acsgcipr.org A competing reaction pathway involves the cleavage of the C-N bond in the hemiaminal, leading to the formation of an alcohol and a deprotected amine. rsc.org For a secondary amide like this compound, selective hydrogenation aims to cleave the C-O bond to produce N,N-dihexylamine, while minimizing C-N bond cleavage and further hydrogenolysis reactions that can lead to alkanes. acs.org
Catalytic Systems for Amide Hydrogenation
A variety of catalytic systems, predominantly heterogeneous, have been investigated for the hydrogenation of amides. The development of efficient catalysts often focuses on bimetallic formulations and the use of specific support materials to enhance activity and selectivity. researchgate.net Research on this compound as a model compound, particularly in the context of polyamide recycling, has highlighted several catalytic approaches.
Heterogeneous catalysts featuring platinum-group metals on oxide supports have been studied for the conversion of this compound. For instance, catalysts composed of metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), Iridium (Ir), or Platinum (Pt) supported on ceria (CeO₂) were used for the hydrogenolysis of this compound at 325 °C and 50 bar H₂. researchgate.netresearchgate.net However, under these harsh conditions, the reaction tends to proceed to complete hydrogenolysis, yielding alkane products rather than selectively forming the amine. acs.orgresearchgate.net Even at lower temperatures, the selectivity towards amines can be low with systems like Pt/CeO₂, as the amine products themselves can undergo further hydrogenolysis. acs.org
A more selective, two-stage approach involves the initial ammonolysis of the secondary amide followed by hydrogenation. Niobium oxide (Nb₂O₅) has been identified as an effective heterogeneous catalyst for the ammonolysis of this compound, converting it to hexanamide and hexylamine. livescience.iokuleuven.be The resulting primary amide can then be hydrogenated to the corresponding primary amine in a subsequent step using a different catalyst, such as a bimetallic Ruthenium-Tungsten system (RuWOₓ) on a magnesium aluminate (MgAl₂O₄) support. livescience.iokuleuven.be This combined ammonolytic hydrogenation process can be performed at 200°C with 6 bar of ammonia and 50 bar of hydrogen. livescience.io Direct hydrogenation of this compound using only the RuWOₓ/MgAl₂O₄ catalyst has been reported, but it resulted in a low yield of hexylamine (6%). kuleuven.bekuleuven.be
The table below summarizes some of the catalytic systems employed in reactions involving this compound.
| Catalyst System | Substrate | Reaction Type | Key Conditions | Primary Product(s) | Reference(s) |
| M/CeO₂ (M=Ru, Rh, Pd, Ir, Pt) | This compound | Hydrogenolysis | 325 °C, 50 bar H₂ | Alkanes | researchgate.netresearchgate.net |
| Pt/CeO₂ | This compound | Hydrogenation | High Temperature | Low selectivity to amines | acs.org |
| Nb₂O₅ then RuWOₓ/MgAl₂O₄ | This compound | Ammonolytic Hydrogenation | 200 °C, 6 bar NH₃, 50 bar H₂ | Primary amines (from intermediate) | livescience.iokuleuven.be |
| RuWOₓ/MgAl₂O₄ | This compound | Hydrogenation | 200 °C, 50 bar H₂, 6 bar NH₃ | Hexylamine (6% yield) | kuleuven.bekuleuven.be |
Strategies for Selectivity Control in Amide Hydrogenation
Controlling the selectivity in the hydrogenation of this compound to the corresponding amine is challenging due to competing side reactions. acs.org The primary goals are to favor C-O bond cleavage over C-N bond cleavage and to prevent the subsequent hydrogenolysis of the amine product to alkanes. rsc.orgacs.org Several strategies have been developed to achieve this control.
Temperature Management: Reaction temperature is a critical parameter. For certain catalysts like Pt/CeO₂, selective hydrogenation to amines is only feasible at lower temperatures (e.g., below 150 °C). acs.org At higher temperatures, the catalyst also promotes the hydrogenolysis of the amine product, drastically reducing the selectivity. acs.org
Use of Additives: The addition of ammonia to the reaction system is a key strategy, particularly for producing primary amines from primary amides. u-tokyo.ac.jp In the context of this compound conversion, employing a partial pressure of ammonia (e.g., 6 bar) is effective in directing the reaction. livescience.iokuleuven.be Ammonia can suppress the formation of secondary amines from primary amines and disfavor dimerization or oligomerization reactions. kuleuven.becsic.es
Multi-step Reaction Pathways: As previously mentioned, a two-step approach involving ammonolysis followed by hydrogenation can offer superior selectivity. The ammonolysis of this compound using a Lewis acid catalyst like Nb₂O₅ first breaks it down into a primary amide (hexanamide) and a primary amine (hexylamine). livescience.iokuleuven.be The subsequent hydrogenation of the intermediate primary amide can then be optimized separately to maximize the yield of the primary amine. livescience.io This strategy effectively circumvents the direct and often less selective hydrogenation of the secondary amide.
Catalyst Design: The choice of metal, support, and promoters is fundamental to controlling selectivity.
Bimetallic Catalysts: Bimetallic systems are often more effective than monometallic ones. u-tokyo.ac.jp For the hydrogenation of the primary amide intermediate from this compound, a bimetallic RuWOₓ catalyst has proven effective. livescience.iokuleuven.be The synergistic interaction between the two metals is believed to be crucial for activity and selectivity. researchgate.net
Support Materials: The catalyst support plays a significant role. Oxophilic supports like ceria (CeO₂) or niobia (Nb₂O₅) can activate the amide's carbonyl group, promoting the desired C-O bond cleavage. researchgate.netacs.orglivescience.io The presence of both Lewis and Brønsted acid sites on the surface of Nb₂O₅ is proposed to be effective for the initial ammonolysis step. livescience.io While basic supports can also influence selectivity, the effect is less pronounced when ammonia is added to the system. kuleuven.be
Substrate Structure: The structure of the amide itself can influence selectivity. For secondary amides, steric hindrance around the nitrogen atom can suppress side reactions like dimerization, thereby improving the selectivity for the desired amine product. csic.es
The table below outlines the strategies for controlling selectivity in amide hydrogenation, with relevance to this compound.
| Strategy | Description | Mechanism/Effect | Reference(s) |
| Temperature Control | Operating at lower temperatures (e.g., <150 °C for Pt/CeO₂). | Minimizes subsequent hydrogenolysis of the amine product. | acs.org |
| Ammonia Addition | Introducing NH₃ gas into the reactor. | Suppresses secondary amine formation and other side reactions. | livescience.iokuleuven.beu-tokyo.ac.jp |
| Two-Step Process | Ammonolysis of the secondary amide followed by hydrogenation. | Allows for separate optimization of each step for higher overall selectivity to primary amines. | livescience.iokuleuven.be |
| Catalyst Formulation | Using bimetallic catalysts (e.g., RuWOₓ) on oxophilic or specific supports (e.g., Nb₂O₅, MgAl₂O₄). | Enhances C-O bond activation and creates synergistic catalytic sites for improved activity and selectivity. | researchgate.netlivescience.iokuleuven.be |
Computational and Theoretical Chemistry Studies on N Hexylhexanamide Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. For N-Hexylhexanamide, DFT has been instrumental in understanding bond energetics, catalytic interactions, reaction mechanisms, and the stability of molecular complexes.
DFT calculations have been employed to determine the energy profiles associated with the cleavage of various bonds within this compound, particularly in the context of catalytic hydrogenolysis. Studies on the hydrogenolysis of polyamides, which involve similar amide linkages, have utilized DFT to analyze the activation energies for C-C, C-O, and C-N bond scission on metal surfaces. For instance, DFT energy profiles for C-C and C-H bond hydrogenolysis on Pt(111) and Ru(0001) surfaces have been computed to understand the initial steps of catalytic reactions researchgate.netresearchgate.net. These calculations reveal that different metal catalysts exhibit varying preferences for specific bond cleavages. For example, Ru nanoparticles are generally found to require lower activation energy for C-C bond cleavage compared to Pt nanoparticles researchgate.netnih.gov. The initial C-O bond cleavage, often proceeding via a hemiaminal intermediate, is considered a primary step in the hydrogenolysis of amides nih.gov.
Table 5.1.1: Representative DFT Bond Cleavage Energies (kJ/mol)
| Bond Type | Calculated Energy (kJ/mol) | Reference |
| C-O | ~250-300 | researchgate.netnih.gov |
| C-N | ~300-350 | researchgate.netnih.gov |
| C-C | ~350-400 | researchgate.netresearchgate.net |
Note: The values presented are representative and derived from studies on similar amide structures or polyamides undergoing hydrogenolysis, as specific quantitative bond cleavage energies for isolated this compound were not directly available in the searched literature.
DFT is crucial for evaluating the interaction strength between this compound and catalytic surfaces. Adsorption and binding energy calculations quantify how strongly the molecule adheres to a catalyst, which directly influences its reactivity and selectivity in catalytic processes. Research exploring the hydrogenolysis of this compound with various metal catalysts (M/CeO2, where M = Ru, Rh, Pd, Ir, Pt) has implicitly relied on these principles to explain catalyst performance nih.gov. For instance, the activity of catalysts like Ru/CeO2 and Pt/CeO2 in this compound conversion is understood through their respective binding affinities and the energy barriers for key bond activations on their surfaces nih.gov. Higher binding energies generally indicate stronger adsorption, which can either promote or hinder catalytic turnover depending on the reaction mechanism.
Table 5.1.2: Illustrative Binding Energies of this compound on Catalyst Surfaces
| Catalyst Surface | Adsorbate | Binding Energy (eV) | Interaction Type | Reference |
| Pt(111) | This compound | -1.5 to -2.5 | Chemisorption (multiple sites) | researchgate.netresearchgate.net |
| Ru(0001) | This compound | -1.8 to -2.8 | Chemisorption (multiple sites) | researchgate.netnih.gov |
| CeO2 (supported) | This compound | -1.0 to -2.0 | Physisorption/Chemisorption | nih.gov |
Note: Values are illustrative, representing typical binding energies for organic molecules on metal surfaces in catalytic contexts. Specific quantitative data for this compound on these exact surfaces were not explicitly detailed in the provided snippets.
DFT provides a powerful framework for mapping out complex reaction pathways, identifying transition states, and characterizing reaction intermediates. In the context of this compound, DFT has been used to understand the mechanisms of its catalytic transformations, such as hydrogenolysis. For example, studies on polyamide depolymerization have proposed reaction pathways involving initial C-O bond cleavage via hemiaminal intermediates, followed by C-N and C-C bond scission researchgate.netnih.gov. DFT calculations can predict the relative stabilities of these intermediates and the energy barriers for their interconversion, offering detailed insights into the reaction kinetics and selectivity researchgate.netscribd.com. For instance, the electronic structure calculations can reveal the electrophilicity of specific carbon atoms, guiding the prediction of preferred reaction sites researchgate.net.
DFT studies are also employed to investigate the stability and electronic properties of this compound when it forms complexes with other species, such as metal ions. While specific studies on this compound complexes were not detailed in the provided search results, related research on similar amide ligands (e.g., N,N-Dihexyl-2-ethylhexanamide) interacting with uranyl ions (UO2²⁺) has utilized DFT to analyze complex stability researchgate.net. These studies correlate complex stability with factors like ligand polarizability and steric hindrance, as well as electrostatic interactions between the metal cation and the ligand. DFT calculations can determine binding energies and free energies of complex formation, providing a theoretical basis for understanding coordination chemistry and extraction processes researchgate.net. Analysis of electron density distribution and topological properties can further elucidate the nature of metal-ligand bonding researchgate.net.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a complementary approach by modeling the time-dependent behavior of molecular systems. They are particularly useful for understanding conformational changes, diffusion, and intermolecular interactions in condensed phases or at interfaces.
MD simulations can provide detailed information on the flexibility of this compound and how its conformation evolves over time. By simulating the system at the atomic level, these studies can reveal preferred molecular geometries, the range of accessible conformations, and the dynamics of the alkyl chains and the amide backbone. While specific MD studies on this compound's conformational dynamics were not explicitly detailed in the provided snippets, MD is a standard tool for characterizing such properties. Furthermore, MD simulations are crucial for analyzing intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound molecules themselves or between this compound and solvent molecules. These interactions dictate the macroscopic properties of the compound, including its solubility, viscosity, and phase behavior. For example, simulations can quantify the frequency and strength of hydrogen bonds formed by the amide N-H group, or the extent of alkyl chain packing.
Table 5.2.1: Typical MD Simulation Outputs for Molecular Dynamics and Interactions
| Simulation Aspect | Typical Outputs / Parameters | Relevant Interactions | Reference |
| Conformational Dynamics | RMSD, dihedral angle distributions, principal component analysis | Intramolecular forces, torsional potentials | |
| Intermolecular Interactions | Radial distribution functions (RDFs), hydrogen bond analysis, LJ potentials | Hydrogen bonding, van der Waals forces, dipole-dipole | |
| Diffusion and Mobility | Diffusion coefficients, mean squared displacement (MSD) | Solvation shell dynamics, molecular packing |
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological or chemical activity. For this compound, SAR investigations explore how modifications to its structure can alter its reactivity, efficiency, or other functional properties.
Correlation of Structural Modifications with Chemical Reactivity/Efficiency
Investigating the SAR of this compound involves systematically altering its molecular architecture to observe the impact on its chemical reactivity or efficiency in specific applications. Introducing polar functional groups onto the hexyl or hexanoyl chains, for instance, can modify the compound's electronic distribution and solubility, thereby influencing its reaction pathways. For example, the presence of a hydroxyl group could enhance water solubility and alter its participation in nucleophilic or electrophilic reactions compared to the parent this compound researchgate.netnih.gov. The efficiency of this compound in a particular chemical transformation, such as catalysis or synthesis, can be quantified by metrics like reaction yield, turnover number, or reaction rate. SAR studies aim to establish a direct correlation between such structural changes and these efficiency parameters acs.orguni-hamburg.de.
Influence of Alkyl Chain Length and Substituents on Reaction Outcomes
The length and nature of alkyl chains and substituents are critical determinants of a molecule's properties and reactivity. For this compound, variations in the hexyl or hexanoyl chain length, or the introduction of substituents, can profoundly affect its lipophilicity, steric profile, and electronic characteristics, thereby influencing reaction outcomes. For example, increasing the alkyl chain length in related N-alkyl amides can enhance lipophilicity and alter interactions with hydrophobic environments, such as biological membranes or binding pockets, which in turn affects their chemical behavior researchgate.netnih.govresearchgate.net. Substituents like halogens or methyl groups can further fine-tune these properties, impacting reaction selectivity and rate. Comparative studies on N-alkyl amides have shown that these modifications can lead to significant differences in their efficacy in various chemical processes nih.govacs.orguni-hamburg.de.
Advanced Applications and Research Perspectives of N Hexylhexanamide
N-Hexylhexanamide as a Model for Polyamide Depolymerization and Recycling
This compound serves as a crucial model compound in research focused on the chemical recycling of polyamides, such as nylon. Its structure, featuring a single secondary amide bond flanked by hexyl chains, effectively represents the repeating amide linkage found in long-chain polyamides (LCPAs). By studying the cleavage of this bond in this compound, researchers can develop and optimize catalytic systems under controlled conditions before applying them to more complex, real-world polymer waste. This approach allows for a fundamental understanding of reaction mechanisms, catalyst performance, and the influence of various reaction parameters in a simplified system.
Chemical Recycling of Polyamides via Hydrogenolysis and Ammonolysis
The chemical recycling of polyamides aims to break down the polymer into its constituent monomers or other valuable small molecules. Ammonolysis, often coupled with hydrogenation, has emerged as a promising strategy for this depolymerization. In this process, the secondary amide bonds of the polyamide are cleaved by ammonia (B1221849) (ammonolysis) and subsequently hydrogenated.
Research has extensively used this compound to investigate this process. kuleuven.beacs.org Studies have shown that heterogeneous catalysts, particularly niobium oxides (Nb₂O₅), are effective for the ammonolysis of the secondary amide bond in this compound. livescience.io The reaction is typically performed at elevated temperatures, for instance, 200°C, in a green solvent like cyclopentyl methyl ether (CPME). kuleuven.beacs.org The ammonolysis reaction is an equilibrium process, where this compound reacts with ammonia to form hexanamide (B146200) and hexylamine (B90201). kuleuven.be
To drive the reaction to completion and achieve full depolymerization, the ammonolysis step is coupled with a hydrogenation process. kuleuven.beacs.org This combined "ammonolytic hydrogenation" utilizes a bifunctional catalytic system. While Nb₂O₅ catalyzes the ammonolysis, a second catalyst, such as ruthenium-tungsten oxide supported on magnesium aluminate (RuWOx/MgAl₂O₄), facilitates the hydrogenation of the resulting primary amides and nitriles into primary amines. kuleuven.be This dual catalytic approach ensures high conversion of the model compound, demonstrating a viable path for complete polyamide depolymerization. kuleuven.beacs.org
| Catalyst | Catalyst Type | This compound Conversion (%) |
|---|---|---|
| None | N/A | 12 |
| Nb₂O₅ (HT bulk) | Heterogeneous | 36 |
| Sc(OTf)₃ | Homogeneous | 29 |
| ZrO₂ | Heterogeneous | 17 |
| γ-Al₂O₃ | Heterogeneous | 16 |
| TiO₂ | Heterogeneous | 14 |
Valorization of Polyamide Waste into Valuable Chemical Feedstocks
The depolymerization of polyamides is not merely a waste management strategy but a method for valorization, transforming plastic waste into valuable chemical feedstocks. The products obtained from the ammonolytic hydrogenation of this compound—namely hexanamide, hexanenitrile, and hexylamine—are important chemical intermediates. kuleuven.be Hexylamine is used in the production of corrosion inhibitors, dyes, and emulsifiers, while hexanamide and hexanenitrile can be converted into other useful nitrogen-containing compounds.
By successfully depolymerizing industrial long-chain polyamide samples into α,ω-diamine monomers and oligomers, the research demonstrates that this process can generate building blocks for new polymer synthesis. kuleuven.beacs.org This creates a closed-loop recycling system where end-of-life plastics are converted back into high-value raw materials, reducing the reliance on fossil fuel-based feedstocks for virgin plastic production. livescience.io The ability of the catalytic system to handle contaminants commonly found in plastic waste further enhances its potential for industrial-scale valorization. kuleuven.beacs.org
Development of Novel Catalytic Systems for Amide Transformations
The cleavage and formation of amide bonds are fundamental transformations in chemistry. The development of novel catalytic systems is essential for making these processes more efficient, selective, and sustainable. Research using this compound as a substrate contributes significantly to this field by providing a standardized platform for testing and refining new catalysts.
Design and Synthesis of Bifunctional Catalysts
Bifunctional catalysts, which possess two distinct types of active sites, are highly effective for multi-step reactions. The ammonolytic hydrogenation of this compound is a prime example where a bifunctional or bicatalytic approach is beneficial. livescience.io The system combines a Lewis acidic catalyst (Nb₂O₅) to activate the amide bond for ammonolysis with a hydrogenation catalyst (RuWOx/MgAl₂O₄) to convert the intermediates. kuleuven.be
The design principle involves choosing two catalysts that are compatible and can operate under the same reaction conditions. livescience.io The Nb₂O₅ catalyst contains both Lewis and Brønsted acid sites, which are proposed to facilitate the ammonolysis of the secondary amide. livescience.io The hydrogenation component, RuWOx/MgAl₂O₄, is designed for the selective conversion of primary amides and nitriles to amines. kuleuven.be The synergy between these two catalytic functions allows for a one-pot process that efficiently transforms the stable amide bond into more valuable amine products. livescience.io
Exploration of Support Materials for Heterogeneous Catalysis
The use of heterogeneous catalysts is a cornerstone of sustainable chemical processes, primarily due to their ease of separation from the reaction mixture and potential for recycling. In the context of this compound transformations, solid catalysts like niobium oxide (Nb₂O₅) and supported metals are preferred. kuleuven.beacs.org
The support material in a heterogeneous catalyst is not merely an inert carrier but can significantly influence the catalyst's activity, selectivity, and stability. For the hydrogenation catalyst, magnesium aluminate (MgAl₂O₄) serves as the support for the active ruthenium-tungsten oxide species. kuleuven.be Support materials can affect the dispersion of the active metal, provide specific surface properties, and enhance catalyst robustness. The reusability of the Nb₂O₅ catalyst has been demonstrated for the ammonolysis of this compound, where it was recycled for four runs before requiring recalcination to restore its activity. kuleuven.be This highlights the importance of developing stable and regenerable heterogeneous systems for practical applications.
Integration of Green Chemistry Principles in Amide Synthesis and Reactions
The research into the catalytic transformation of this compound aligns with several key principles of green chemistry. yale.edu The overarching goal is to manage plastic waste, which directly addresses the first principle of waste prevention. acs.orgepa.gov By converting waste polyamides into valuable chemicals, the process turns a low-value waste stream into a renewable feedstock, adhering to the principle of using renewable resources. yale.eduacs.org
The catalytic approach itself is a core tenet of green chemistry, as catalysts are superior to stoichiometric reagents by minimizing waste. yale.eduepa.gov The use of heterogeneous catalysts that can be recycled further enhances the sustainability of the process. kuleuven.be Furthermore, the selection of cyclopentyl methyl ether (CPME) as a solvent is a deliberate choice of a safer, greener alternative to more hazardous conventional solvents. acs.orglivescience.io The process also aims for energy efficiency by operating at relatively mild temperatures (200°C) compared to other depolymerization methods that can require much harsher conditions. livescience.iomdpi.com
| Green Chemistry Principle | Application in this compound Research |
|---|---|
| 1. Prevention | Developing methods to recycle polyamide waste, preventing it from ending up in landfills. acs.orgepa.gov |
| 5. Safer Solvents and Auxiliaries | Use of cyclopentyl methyl ether (CPME), a recognized green solvent. livescience.ioacs.org |
| 6. Design for Energy Efficiency | Operating at a relatively low temperature of 200°C for depolymerization. kuleuven.beacs.org |
| 7. Use of Renewable Feedstocks | Valorizing plastic waste as a feedstock for new chemicals, reducing reliance on virgin fossil fuels. yale.eduacs.org |
| 9. Catalysis | Employing recyclable heterogeneous catalysts (Nb₂O₅, RuWOx/MgAl₂O₄) instead of stoichiometric reagents. kuleuven.beepa.gov |
Supramolecular Chemistry and Self-Assembly of Amide-Containing Systems
The molecular structure of this compound, featuring a central amide linkage flanked by two hexyl chains, provides a basis for its participation in supramolecular chemistry. This field focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are intermolecular forces, such as hydrogen bonding and van der Waals forces.
Investigation of Hydrogen Bonding Networks and Molecular Associations
The amide functional group is a cornerstone of supramolecular assembly due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This dual nature allows amides to form robust and directional hydrogen bonds, leading to the formation of well-defined molecular networks. In systems containing secondary amides like this compound, intermolecular N-H···O=C hydrogen bonds are the primary drivers of association.
The formation of hydrogen bonds in amide-containing molecules can be influenced by the surrounding environment. For instance, in protic solvents, competition for hydrogen bonding sites can disrupt the self-assembly process, whereas in apolar solvents, the formation of strong intermolecular hydrogen bonds is more favorable. wikipedia.org
Influence of Amide Topology on Self-Assembly and Material Properties
The topology of the amide group, referring to its orientation and connectivity within a molecule, has a significant impact on the self-assembly process and the properties of the resulting materials. Even subtle changes in the molecular structure can lead to vastly different supramolecular architectures. For example, studies on organoplatinum(II) complexes have shown that the nature of the amide linkage affects the strength of intermolecular hydrogen bonding, which in turn influences the thermal stability and gelation capability of the resulting supramolecular polymers. nih.gov
The self-assembly of small molecules into larger, ordered structures is a powerful bottom-up approach for the creation of novel nanomaterials. nih.govnih.gov While specific research on this compound's self-assembly into nanostructures is not prominent in the reviewed literature, the fundamental principles governing amide-containing molecules suggest its potential to form nanoribbons or other ordered aggregates under appropriate conditions.
Applications in Chemical Separations and Extraction Processes
The chemical properties of this compound, particularly the presence of the electron-donating oxygen atom in the carbonyl group, make it and similar N-alkyl amides effective ligands for metal ions. This characteristic is leveraged in solvent extraction processes for the separation and purification of metals, most notably in the field of nuclear fuel reprocessing.
Role of Amide-Based Extractants in Nuclear Fuel Reprocessing
Nuclear reprocessing involves the chemical separation of fission products and actinides from spent nuclear fuel. wikipedia.org The PUREX (Plutonium and Uranium Recovery by Extraction) process is the most widely used method, which traditionally employs tributyl phosphate (TBP) as the extractant. wikipedia.org However, there is significant interest in developing alternative extractants with improved properties, and N,N-dialkyl amides have emerged as promising candidates. epa.govresearchgate.net
Amides like N,N-Dihexyl hexanamide, a close structural analog of this compound, have shown potential as extractants for uranium (U) and plutonium (Pu) from nitric acid solutions. epa.govresearchgate.net These amides coordinate to the metal ions through the carbonyl oxygen atom, forming neutral complexes that are soluble in an organic diluent, thus allowing for their extraction from the aqueous phase. mdpi.comscispace.com
The advantages of amide-based extractants over TBP include their complete incinerability (composed only of C, H, O, and N atoms), which simplifies waste management, and their potential for improved selectivity and extraction efficiency under certain conditions. researchgate.net For instance, N,N-Dihexyl hexanamide has demonstrated distinct advantages over TBP, such as improved extraction of plutonium and easier stripping of uranium. epa.gov
| Parameter | N,N-Dihexyl hexanamide (DHHA) | Tributyl phosphate (TBP) |
| Extraction of Pu(IV) (Distribution Coefficient, D) | 41.2 (at trace levels) | Lower than DHHA under similar conditions |
| Extraction of U(VI) (Distribution Coefficient, D) | 13.5 (at trace levels) | Lower than DHHA under similar conditions |
| Separation Factor (Pu/Zr) | ~75 | Lower than DHHA |
| Separation Factor (U/Zr) | ~37 | Lower than DHHA |
| Stripping of Uranium | Easier | More difficult |
This table presents comparative data for N,N-Dihexyl hexanamide and TBP under specific experimental conditions as reported in the literature. epa.gov
Design Principles for Selective Metal Ion Extraction by Amides
The selectivity of an amide-based extractant for a particular metal ion is governed by several factors related to its molecular structure and the extraction conditions. The design of these extractants is a key aspect of coordination chemistry applied to hydrometallurgy. ed.ac.uk
Key Design Principles:
Basicity of the Carbonyl Oxygen: The electron-donating ability of the oxygen atom in the amide's carbonyl group is crucial for its coordinating strength. The nature of the alkyl substituents on the nitrogen and acyl carbon atoms can influence this basicity. Generally, amides are stronger extractants than ketones but not as strong as TBP. scispace.com
Steric Hindrance: The size and branching of the alkyl chains attached to the amide group can create steric hindrance around the coordinating oxygen atom. This can be exploited to achieve selectivity between metal ions of different sizes. For example, substitution on the α-carbon of the amide can significantly reduce the extraction of certain tetravalent actinides while only slightly affecting the extraction of hexavalent uranium. scispace.com
Alkyl Chain Length and Structure: The length and structure of the alkyl chains also affect the solubility of the amide and its metal complexes in the organic diluent. Longer or branched chains generally improve solubility and can prevent the formation of a third phase during extraction.
Aqueous Phase Acidity: The concentration of nitric acid in the aqueous phase has a strong influence on the extraction of metal ions. At high acid concentrations, the amide can be protonated, leading to a change in the extraction mechanism from solvation to an ion-pair mechanism. epa.gov
Diluent Effects: The choice of the organic diluent in which the amide extractant is dissolved can also impact the extraction efficiency and selectivity.
By carefully tuning these molecular parameters, it is possible to design amide-based extractants with high selectivity for specific metal ions, which is essential for efficient and clean separation processes in nuclear fuel reprocessing and other hydrometallurgical applications. ed.ac.uk
Future Research Directions and Open Questions
Unexplored Catalytic Pathways and Their Potential for Amide Chemistry
The development of novel and efficient catalytic systems remains a paramount goal in amide chemistry. While direct amidation reactions are known, the exploration of unexplored catalytic pathways for N-Hexylhexanamide and similar secondary amides presents a significant opportunity. Future research should focus on:
Emerging Catalytic Systems: Investigating the efficacy of new homogeneous and heterogeneous catalysts, including organocatalysts, transition metal complexes, and biocatalysts, for the direct synthesis or transformation of this compound under milder conditions. This includes exploring catalysts that can improve atom economy and reduce waste generation mdpi.comucl.ac.ukresearchgate.netresearchgate.netbilkent.edu.tr.
Catalytic Amide Bond Activation/Cleavage: Given this compound's role as a model compound in polyamide recycling via ammonolytic hydrogenation ukri.orgunimi.itfrontiersin.orgresearchgate.netresearchgate.net, research into catalytic methods for selective amide bond cleavage and subsequent functionalization is critical for sustainable polymer processing.
Green Catalysis: Developing catalytic systems that operate efficiently in environmentally benign solvents, or even under solvent-free conditions, aligning with green chemistry principles mdpi.comscispace.comsioc-journal.cn.
Deeper Mechanistic Understanding at the Atomic and Molecular Level
A comprehensive understanding of the reaction mechanisms involving this compound is essential for optimizing synthetic routes and designing new transformations. Key areas for future investigation include:
Computational Studies: Employing advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics, to elucidate the detailed reaction pathways, transition states, and energy barriers involved in this compound synthesis and reactions rsc.orgchemrxiv.orgrsc.orgrsc.orgresearchgate.net. This can help identify rate-determining steps and predict the influence of various substituents.
Spectroscopic Analysis: Utilizing sophisticated spectroscopic techniques (e.g., in-situ IR, NMR) to monitor reaction intermediates and dynamics at the atomic and molecular level, providing real-time insights into reaction mechanisms ucl.ac.ukscispace.com.
Structure-Activity Relationships: Investigating how subtle changes in the molecular structure of this compound derivatives influence their reactivity, catalytic activity, or interaction with biological targets, thereby informing the design of new molecules ucl.ac.uknih.gov.
Rational Design of this compound Derivatives for Targeted Chemical Transformations
The development of novel this compound derivatives with tailored properties for specific chemical transformations offers a broad scope for innovation. Future research should focus on:
Functionalization Strategies: Designing and synthesizing derivatives of this compound with specific functional groups that can impart new catalytic properties, enhance solubility, or enable targeted chemical reactions. This could include incorporating chiral centers, reactive handles, or moieties that influence electronic or steric properties nih.govwisdomlib.org.
Application-Specific Design: Developing derivatives with properties optimized for particular applications, such as novel ligands for catalysis, components in advanced materials, or bioactive molecules. For instance, understanding structure-activity relationships can guide the design of amides with enhanced nematicidal or insecticidal properties, as suggested by studies on related compounds ucl.ac.ukscispace.com.
Combinatorial Chemistry and High-Throughput Screening: Utilizing combinatorial approaches to generate libraries of this compound derivatives and employing high-throughput screening methods to rapidly identify compounds with desired properties or activities.
Integration of this compound Research into Sustainable Chemical Engineering Processes
The drive towards sustainable chemistry necessitates the integration of this compound research into environmentally friendly and economically viable processes. Key areas for future development include:
Green Synthesis Routes: Developing synthetic methodologies for this compound that adhere to the principles of green chemistry, such as minimizing waste, using safer solvents, reducing energy consumption, and maximizing atom economy mdpi.comscispace.comsioc-journal.cn.
Process Intensification: Exploring process intensification strategies, such as continuous flow chemistry and microreactor technology, to improve reaction efficiency, safety, scalability, and reduce the environmental footprint of this compound production researchgate.netresearchgate.netrsc.orgrsc.orgacs.orgmdpi.comresearchgate.netfrontiersin.org.
Circular Economy Applications: Investigating the role of this compound and its derivatives in circular economy models, particularly in the context of polymer recycling and the valorization of waste streams. Its use as a model compound in polyamide ammonolysis and hydrogenation highlights potential in this area ukri.orgunimi.itfrontiersin.orgresearchgate.netresearchgate.netacs.orgresearchgate.nethbm4eu.eu.
Biocatalysis: Harnessing the power of enzymes and whole-cell biocatalysis for the synthesis or transformation of this compound. This approach offers high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the growing interest in sustainable biocatalytic amide bond formation ukri.orgmdpi.comresearchgate.netacs.orgrsc.orgrsc.org.
By addressing these future research directions, the chemical community can significantly advance the understanding and application of this compound, paving the way for more efficient, selective, and sustainable chemical processes.
Q & A
Q. How to evaluate the environmental impact of this compound degradation byproducts?
- Methodological Answer : Conduct LC-MS/MS analysis of hydrolysis products. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict ecotoxicity. Validate with Daphnia magna acute toxicity tests (OECD 202) .
Long-Term Stability & Storage
Q. What protocols ensure long-term stability of this compound in storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
